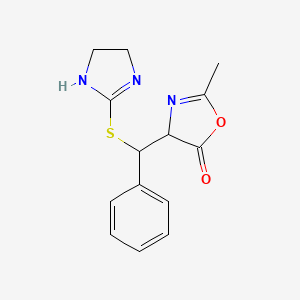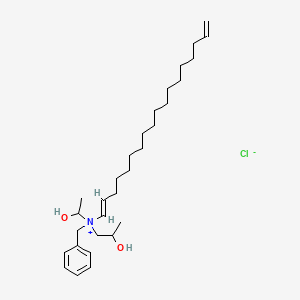![molecular formula C17H11BrFNO B14156594 2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol CAS No. 575447-05-1](/img/structure/B14156594.png)
2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
準備方法
The synthesis of 2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-bromo-2-fluoroaniline in the presence of an acid catalyst. The reaction is carried out in an alcoholic solvent under reflux conditions to yield the desired Schiff base .
Synthetic Route::- Dissolve 2-hydroxybenzaldehyde (0.01 mol) in 20 ml of absolute alcohol in a 50 ml round-bottom flask.
- Add 4-bromo-2-fluoroaniline (0.01 mol) to the flask.
- Add a few drops of glacial acetic acid as a catalyst.
- Reflux the mixture for 4-5 hours.
- Cool the reaction mixture to room temperature and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
化学反応の分析
2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol undergoes various chemical reactions, including:
1. Substitution Reactions::- The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include sodium methoxide and potassium tert-butoxide.
- The hydroxyl group in the naphthalene ring can be oxidized to form a ketone. Reagents such as potassium permanganate or chromium trioxide are typically used.
- The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution reactions yield derivatives with different substituents on the aromatic ring.
- Oxidation reactions produce ketones.
- Reduction reactions result in the formation of amines.
科学的研究の応用
2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol has several scientific research applications:
1. Organic Electronics::- The compound is used in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties .
- Schiff bases, including this compound, are studied for their potential as antimicrobial, antifungal, and anticancer agents.
- The compound can act as a ligand, forming complexes with transition metals, which are studied for their catalytic and biological activities.
作用機序
The mechanism of action of 2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol involves its interaction with molecular targets through its functional groups. The imine group can form hydrogen bonds and coordinate with metal ions, while the aromatic rings can participate in π-π stacking interactions. These interactions contribute to the compound’s biological and electronic properties .
類似化合物との比較
2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol can be compared with other Schiff bases and related compounds:
Similar Compounds::- 2-{(E)-[(4-nitrophenyl)imino]methyl}naphthalen-1-ol
- 2-{(E)-[(4-chlorophenyl)imino]methyl}naphthalen-1-ol
- 2-{(E)-[(4-methylphenyl)imino]methyl}naphthalen-1-ol
特性
CAS番号 |
575447-05-1 |
|---|---|
分子式 |
C17H11BrFNO |
分子量 |
344.2 g/mol |
IUPAC名 |
2-[(4-bromo-2-fluorophenyl)iminomethyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H11BrFNO/c18-13-7-8-16(15(19)9-13)20-10-12-6-5-11-3-1-2-4-14(11)17(12)21/h1-10,21H |
InChIキー |
MEEOLWVLIAVORZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C=NC3=C(C=C(C=C3)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


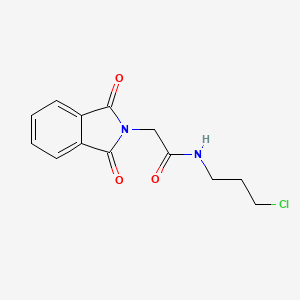
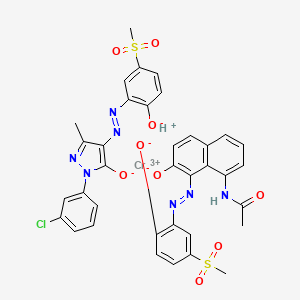

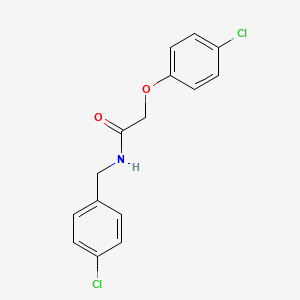

![1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine](/img/structure/B14156540.png)
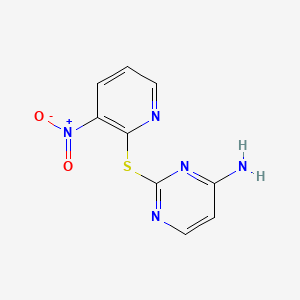
![5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14156550.png)
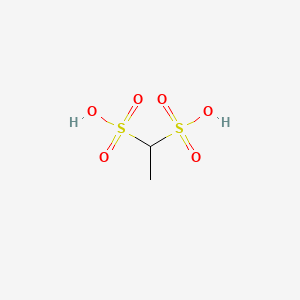
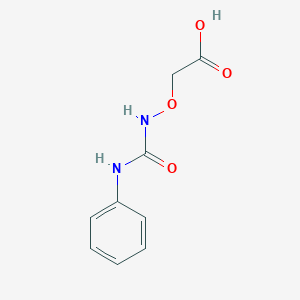
![3,4-dimethoxy-N'-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B14156562.png)

